Methyl 8-hydroperoxyoctadec-8-enoate
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Overview
Description
Methyl 8-hydroperoxyoctadec-8-enoate is a chemical compound with the molecular formula C19H36O4. It is a methyl ester derivative of hydroperoxyoctadecenoic acid. This compound is known for its unique structure, which includes a hydroperoxide group attached to an unsaturated fatty acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-hydroperoxyoctadec-8-enoate can be synthesized through the hydroperoxidation of methyl oleate. The process typically involves the reaction of methyl oleate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the hydroperoxide group .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production. The process also includes steps for the purification and stabilization of the compound to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-hydroperoxyoctadec-8-enoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxide group can yield hydroxyl derivatives.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Epoxides: Formed through oxidation.
Hydroxyl derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Methyl 8-hydroperoxyoctadec-8-enoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of hydroperoxides and their reactivity.
Biology: The compound is studied for its potential biological activities, including its role in lipid peroxidation and cellular signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and inflammation.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds
Mechanism of Action
The mechanism of action of methyl 8-hydroperoxyoctadec-8-enoate involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to a range of biological effects .
Comparison with Similar Compounds
Methyl 12-hydroperoxyoctadecanoate: Another hydroperoxide derivative with similar reactivity but different structural properties.
(8E,10S)-10-hydroperoxy-8-octadecenoate: A compound with a similar hydroperoxide group but different positional isomerism
Uniqueness: Its position of the hydroperoxide group on the unsaturated fatty acid chain makes it a valuable compound for studying the effects of hydroperoxides in various chemical and biological contexts .
Properties
CAS No. |
64687-35-0 |
---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 8-hydroperoxyoctadec-8-enoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-12-15-18(23-21)16-13-10-11-14-17-19(20)22-2/h15,21H,3-14,16-17H2,1-2H3 |
InChI Key |
HQMWBVZHOWSQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C(CCCCCCC(=O)OC)OO |
Origin of Product |
United States |
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